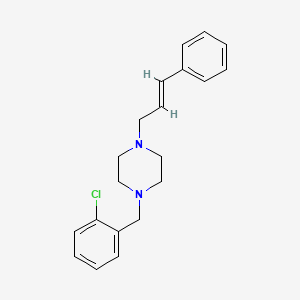
1-(2-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine belongs to the class of organic compounds known as piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. These compounds are notable for their range of pharmacological activities and are often used as building blocks in the synthesis of pharmaceutical drugs.
Synthesis Analysis
Piperazine derivatives are commonly synthesized through various chemical reactions, involving key steps such as alkylation, reduction, and cyclization. The synthesis routes typically start from basic piperazine and involve the introduction of substituents to the piperazine ring to obtain the desired compounds. For example, a general approach might involve the reaction of piperazine with an appropriate electrophile followed by substitution reactions to introduce various side chains (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can significantly influence their biological activity. The presence and position of different substituents on the piperazine ring can affect the compound's binding affinity to biological targets. Advanced techniques such as X-ray crystallography, NMR, and mass spectrometry are typically used to determine and analyze the molecular structure of these compounds (Sanjeevarayappa, C., Pushpa Iyengar, K. E. Manoj Kumar, & P. A. Suchetan, 2015).
Chemical Reactions and Properties
Piperazine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, acylation, and alkylation. The reactivity of these compounds is largely influenced by the nature of the substituents attached to the piperazine ring. These chemical properties are crucial for modifying the pharmacological profile of the compounds (Yurttaş, L., Ş. Demirayak, S. Ilgın, & Ö. Atlı, 2014).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and boiling point, are important for their application in drug formulation. These properties can be tailored by modifying the molecular structure, which in turn can affect the drug's bioavailability and pharmacokinetics (Kumara, K., K. Harish, Naveen Shivalingegowda, H. C. Tandon, K. Mohana, & N. K. Lokanath, 2017).
Chemical Properties Analysis
The chemical stability, reactivity, and interactions of piperazine derivatives with other molecules are crucial for their biological activity and therapeutic efficacy. These properties are determined by factors such as electronic configuration, spatial arrangement, and the presence of functional groups (Guna, J.V., V.N.Patolia, A.U.Patel, & D.M.Purohit, 2009).
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2/c21-20-11-5-4-10-19(20)17-23-15-13-22(14-16-23)12-6-9-18-7-2-1-3-8-18/h1-11H,12-17H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYSZDBPNKBROR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-3-cyclobutyl-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5640759.png)
![(4-acetylpiperazin-1-yl)[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B5640773.png)
![5-fluoro-N,N-dimethyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5640780.png)

![ethyl 2-[(methoxyacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5640798.png)
![ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate](/img/structure/B5640804.png)
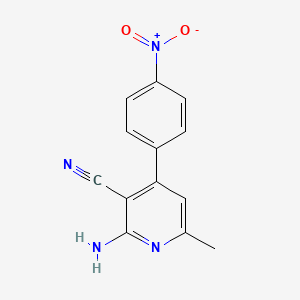
![7-[1-(1,3-benzodioxol-5-yl)-3-methyl-1H-1,2,4-triazol-5-yl]-3-methylquinazolin-4(3H)-one](/img/structure/B5640817.png)

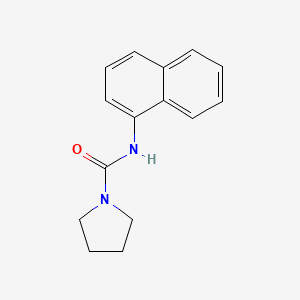

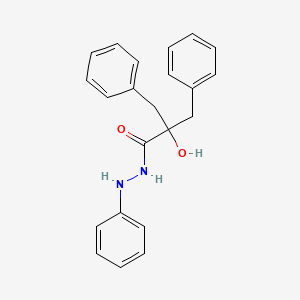
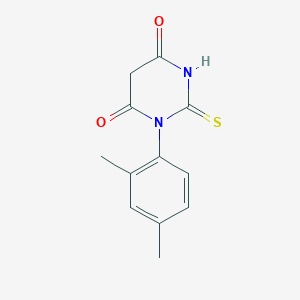
![2-methyl-N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}tetrahydrofuran-2-carboxamide](/img/structure/B5640865.png)